8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Description

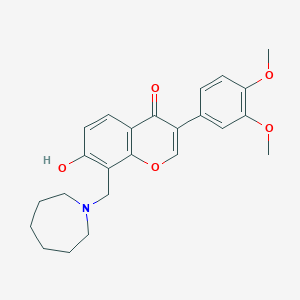

8-(Azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a hydroxyl group at position 7, a 3,4-dimethoxyphenyl substituent at position 3, and an azepan-1-ylmethyl group at position 8. The chromen-4-one core (C₉H₆O₃) forms the structural backbone, with the 3,4-dimethoxyphenyl group contributing electron-donating methoxy substituents and the azepane moiety introducing a seven-membered nitrogen-containing ring. The molecular formula is C₂₄H₂₉NO₅, with an average molecular mass of 411.5 g/mol (calculated from substituent contributions and core structure) .

Key structural features include:

- 3,4-dimethoxyphenyl: Modulates electronic effects and steric bulk.

- Azepan-1-ylmethyl: A lipophilic, flexible substituent that may influence pharmacokinetic properties.

Properties

IUPAC Name |

8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-28-21-10-7-16(13-22(21)29-2)19-15-30-24-17(23(19)27)8-9-20(26)18(24)14-25-11-5-3-4-6-12-25/h7-10,13,15,26H,3-6,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUWSNBVQPTYNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCCCC4)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one typically involves multiple steps:

Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Azepan-1-ylmethyl Group: This step often involves nucleophilic substitution reactions where an azepane derivative is introduced to the chromen-4-one core.

Attachment of the 3,4-Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

Substitution: The azepan-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dihydro derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory effects.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby reducing oxidative stress.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.

Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways.

Comparison with Similar Compounds

Key Observations:

Position 3 Substituents :

- The 3,4-dimethoxyphenyl group (target compound and 5b ) enhances electron-donating effects compared to simple phenyl (). This may improve binding to hydrophobic enzyme pockets.

- Tetramethoxy derivatives ( ) exhibit higher polarity but reduced membrane permeability due to excessive hydrogen bonding.

Trifluoromethyl substitution ( ) introduces strong electron-withdrawing effects, altering reactivity and binding affinity.

The azepane moiety’s flexibility could improve interaction with protein targets compared to rigid substituents .

Pharmacological Potential

Biological Activity

Introduction

8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a flavonoid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates a chromenone core with an azepan-1-ylmethyl group and a dimethoxyphenyl substituent, which may enhance its pharmacological properties. Research indicates that compounds within this class exhibit significant antioxidant, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C22H27O5N. Its structure can be represented as follows:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 385.46 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Biological Activities

1. Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The presence of the hydroxyl group in the chromenone structure enhances the electron-donating ability of the compound, contributing to its antioxidant capacity.

2. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound through its action on the TLR4/MAPK signaling pathway. In vitro experiments demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells treated with LPS (lipopolysaccharide). The compound inhibited nitric oxide (NO) production in a dose-dependent manner.

Case Study: In Vivo Anti-inflammatory Activity

In vivo studies using a mouse model of LPS-induced inflammation showed that treatment with this compound at doses of 15 and 30 mg/kg significantly decreased serum levels of IL-6 and TNF-α compared to control groups. Additionally, it mitigated weight loss associated with inflammation, indicating its therapeutic potential for inflammatory diseases.

3. Anticancer Properties

Flavonoids have been extensively studied for their anticancer properties. Preliminary data suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis-related pathways and cell cycle regulation.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets involved in inflammatory and cancer pathways. The inhibition of TLR4 signaling is particularly significant as it plays a crucial role in mediating inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.